molecular formula C6H13NO2 B6204072 N-(3-hydroxybutan-2-yl)acetamide CAS No. 4293-60-1

N-(3-hydroxybutan-2-yl)acetamide

Cat. No.: B6204072
CAS No.: 4293-60-1
M. Wt: 131.17 g/mol
InChI Key: ZCGNIFXXTKDQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxybutan-2-yl)acetamide: is an organic compound with the molecular formula C₆H₁₃NO₂. It is also known by its synonyms, 3-acetamino-butan-2-ol and 3-acetylamino-butan-2-ol . This compound is characterized by the presence of an acetamide group attached to a 3-hydroxybutan-2-yl moiety. It has a molecular weight of 131.173 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxybutan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with acetamide under suitable conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxybutan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-hydroxybutan-2-yl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of heterocyclic compounds and other complex molecules .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a model compound for studying enzyme-catalyzed reactions involving acetamide derivatives .

Medicine: Its structural features make it a candidate for developing drugs with specific biological activities .

Industry: this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products .

Mechanism of Action

The mechanism of action of N-(3-hydroxybutan-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    N-(3-oxobutan-2-yl)acetamide: An oxidized form of N-(3-hydroxybutan-2-yl)acetamide.

    3-acetamino-butan-2-ol: A synonym for this compound.

    3-acetylamino-butan-2-ol: Another synonym for this compound.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a hydroxyl group and an acetamide moiety allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

CAS No.

4293-60-1

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-(3-hydroxybutan-2-yl)acetamide

InChI

InChI=1S/C6H13NO2/c1-4(5(2)8)7-6(3)9/h4-5,8H,1-3H3,(H,7,9)

InChI Key

ZCGNIFXXTKDQRT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)NC(=O)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.